

Unveiling 6-Chloro-5-iodopyridin-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyridin-3-amine

Cat. No.: B1311340

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific information available on **6-Chloro-5-iodopyridin-3-amine**, a halogenated aminopyridine derivative of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of published peer-reviewed literature on this specific isomer, this document compiles and presents the most relevant data from chemical supplier databases and related publications to provide a foundational understanding of its properties and synthesis.

Core Compound Properties

6-Chloro-5-iodopyridin-3-amine is a solid chemical compound with the molecular formula $C_5H_4ClIN_2$ and a molecular weight of 254.46 g/mol. A summary of its key identifiers and physical properties is provided in Table 1.

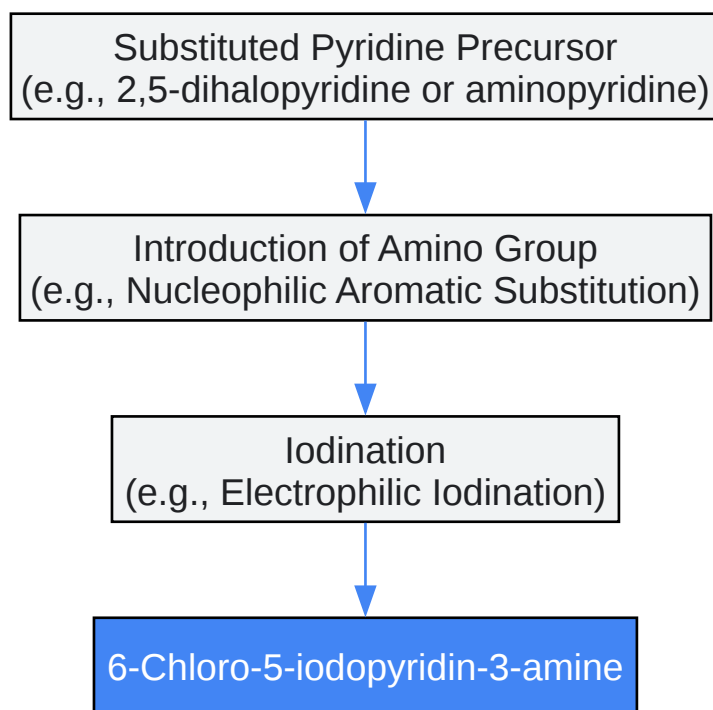
Property	Value
CAS Number	444902-32-3
Molecular Formula	C ₅ H ₄ ClIN ₂
Molecular Weight	254.46 g/mol
Appearance	Solid (form may vary)
InChI	1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H, (H2,8,9)
SMILES	<chem>Nc1cc(I)c(Cl)nc1</chem>

Table 1: Core Properties of **6-Chloro-5-iodopyridin-3-amine**

Synthesis and Discovery

While a definitive "discovery" paper for **6-Chloro-5-iodopyridin-3-amine** is not readily available in the public domain, its existence as a commercially available chemical intermediate suggests its synthesis has been achieved. The synthesis of structurally related halo-aminopyridines often involves multi-step processes. A plausible synthetic approach for **6-Chloro-5-iodopyridin-3-amine** can be conceptualized based on established pyridine chemistry.

A logical synthetic workflow would likely start from a more readily available substituted pyridine and introduce the iodo and amino functionalities through a series of regioselective reactions. The following diagram illustrates a generalized synthetic pathway.



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Caption: Generalized synthetic workflow for **6-Chloro-5-iodopyridin-3-amine**.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **6-Chloro-5-iodopyridin-3-amine** are not currently available in prominent scientific journals. However, protocols for the synthesis of isomeric and related compounds can provide valuable insights for researchers aiming to prepare this specific molecule. For instance, the synthesis of related aminopyridines often involves the following general steps:

General Protocol for Nucleophilic Aromatic Substitution (S_NAr) on a Dihalopyridine:

- **Reaction Setup:** A solution of the dihalopyridine precursor is prepared in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP).
- **Addition of Amine Source:** An excess of an ammonia equivalent (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the reaction mixture.

- **Heating:** The reaction mixture is heated to a specified temperature, often under pressure in a sealed vessel, to facilitate the substitution reaction.
- **Work-up and Purification:** Upon completion, the reaction is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

General Protocol for Electrophilic Iodination of an Aminopyridine:

- **Reaction Setup:** The aminopyridine substrate is dissolved in a suitable solvent, often an acid such as sulfuric acid or acetic acid.
- **Addition of Iodinating Agent:** An iodinating reagent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise to the solution.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** The reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Spectroscopic Characterization

While a publicly available, verified full spectroscopic dataset for **6-Chloro-5-iodopyridin-3-amine** is limited, the expected spectral characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

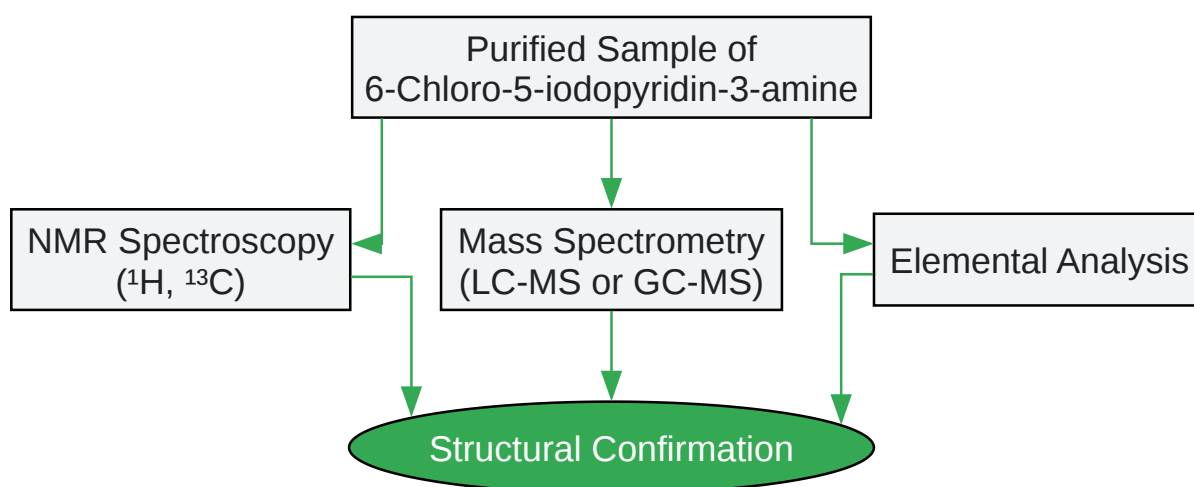
- **^1H NMR:** The proton NMR spectrum is expected to show two distinct aromatic proton signals. The proton at the 2-position and the proton at the 4-position would appear as singlets or very narrowly split doublets due to the absence of adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amino group. The amino group protons would likely appear as a broad singlet.
- **^{13}C NMR:** The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be significantly

affected by the attached substituents.

Mass Spectrometry (MS):

- The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 254.46 g/mol. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).

The following workflow outlines the logical steps for the structural confirmation of **6-Chloro-5-iodopyridin-3-amine** using standard analytical techniques.



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Caption: Workflow for the structural elucidation of **6-Chloro-5-iodopyridin-3-amine**.

Biological Activity and Applications

As of the date of this guide, there is no specific information in the peer-reviewed scientific literature detailing the biological activity of **6-Chloro-5-iodopyridin-3-amine** or its involvement in any signaling pathways. However, the aminopyridine scaffold is a well-known pharmacophore present in many biologically active molecules, including kinase inhibitors and central nervous system agents. The presence of chloro and iodo substituents provides synthetic handles for further chemical modifications, making **6-Chloro-5-iodopyridin-3-amine**

a potentially valuable building block for the synthesis of novel compounds with therapeutic potential.

Conclusion

6-Chloro-5-iodopyridin-3-amine is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While detailed information regarding its discovery and specific biological functions is not yet widely published, this guide provides a summary of its known properties and outlines logical approaches to its synthesis and characterization based on established chemical principles. Further research is warranted to fully explore the synthetic utility and potential biological activities of this compound and its derivatives.

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